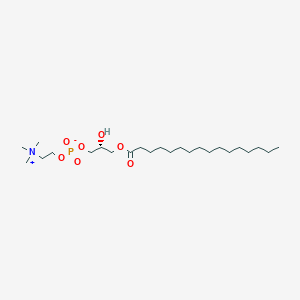

1-Palmitoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

1-Palmitoyl-sn-glycero-3-phosphocholine est une lysophosphatidylcholine contenant de l'acide palmitique. C'est une lysophosphatidylcholine abondante qui présente une activité pro-inflammatoire et peut être utilisée dans l'étude de l'athérosclérose . Ce composé est également connu pour son rôle dans divers processus biologiques et est utilisé comme substrat pour identifier, différencier et caractériser les acyltransférases de lysophosphocholine .

Mécanisme D'action

Target of Action

1-Palmitoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine, is an abundant phospholipid . It primarily targets lysophosphocholine acyl transferases , enzymes that play a crucial role in the metabolism of lipids . It also interacts with superoxide dismutase 1 (SOD1) , a critical antioxidant enzyme .

Mode of Action

This compound exhibits proinflammatory activity . It inhibits SOD1, leading to an overload of superoxide radicals in human umbilical vein endothelial cells (HUVECs) . This compound also downregulates the phosphorylation levels of ERK1/2 and eNOS , which are involved in cell signaling and nitric oxide production, respectively.

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting SOD1, it disrupts the balance of reactive oxygen species, leading to oxidative stress . The downregulation of ERK1/2 and eNOS affects the MAPK signaling pathway and nitric oxide synthesis, respectively . These changes can lead to inflammation and other downstream effects.

Result of Action

The action of this compound leads to several molecular and cellular effects. It can enhance the secretion of proinflammatory cytokines like IL-6, IL-1β, IL-12, and TNF-α in M1 macrophages . It can also increase the production of TGF-β1 and the protein level of Foxp3 in peripheral blood Treg cells . In vivo, it enhances the bactericidal activity of neutrophils by increasing H2O2 production .

Analyse Biochimique

Biochemical Properties

1-Palmitoyl-sn-glycero-3-phosphocholine is the ubiquitous lipid species generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine . It increases the production of reactive oxygen species (ROS) and decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 125 µM .

Cellular Effects

This compound potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages, but has no effect on CD163, CD206, CD36, or IL-10 in LPS-stimulated M2 macrophages when used at concentrations of 0.3 and 1.0 µM .

Molecular Mechanism

This compound increases TGF-β1 production and enhances Foxp3 protein levels in Treg cells in isolated human peripheral blood when used at a concentration of 10 µM .

Temporal Effects in Laboratory Settings

This compound enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .

Méthodes De Préparation

1-Palmitoyl-sn-glycero-3-phosphocholine peut être synthétisé par des réactions d'hydrolyse d'ester. Une méthode courante implique l'hydrolyse de l'ester de 1-hexadécanoyl-sn-glycérol avec un catalyseur basique tel que l'hydroxyde de sodium ou une enzyme comme la phospholipase A2 . Le produit est ensuite purifié par des méthodes d'ajustement du pH et d'extraction .

Analyse Des Réactions Chimiques

1-Palmitoyl-sn-glycero-3-phosphocholine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des phospholipides oxydés, qui jouent un rôle dans l'inflammation et l'athérosclérose.

Réduction : Les réactions de réduction sont moins courantes mais peuvent être utilisées pour modifier la structure du composé.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du groupe phosphate, pour former différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont les phospholipides oxydés et les dérivés substitués .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme substrat pour étudier les acyltransférases de lysophosphocholine.

Biologie : Il présente une activité pro-inflammatoire et est utilisé dans l'étude de l'athérosclérose.

Industrie : Il est utilisé dans la production de liposomes et d'autres systèmes de délivrance à base de lipides.

Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Activité pro-inflammatoire : Il augmente la sécrétion de cytokines pro-inflammatoires telles que l'IL-6, l'IL-1β, l'IL-12 et le TNF-α dans les macrophages M1 stimulés par le LPS.

Modulation immunitaire : Il améliore la fonction des neutrophiles, l'élimination des bactéries et la survie dans les modèles murins de sepsis.

Applications De Recherche Scientifique

1-Palmitoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:

Chemistry: It is used as a substrate to study lysophosphocholine acyl transferases.

Biology: It exhibits proinflammatory activity and is used in the study of atherosclerosis.

Medicine: It is used in research related to inflammation, atherosclerosis, and other cardiovascular diseases.

Industry: It is used in the production of liposomes and other lipid-based delivery systems.

Comparaison Avec Des Composés Similaires

1-Palmitoyl-sn-glycero-3-phosphocholine est unique en raison de sa composition spécifique en acides gras et de son activité biologique. Les composés similaires comprennent :

1-Palmitoyl-2-oléoyl-sn-glycero-3-phosphocholine : Un lipide majeur des membranes cellulaires eucaryotes, important pour la fluidité membranaire.

1-Palmitoyl-2-stéaroyl-sn-glycero-3-phosphocholine : Utilisé dans la construction de liposomes pour la délivrance de médicaments.

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine : Utilisé dans la génération de micelles, de liposomes et d'autres membranes artificielles.

Ces composés partagent des structures similaires mais diffèrent dans leur composition en acides gras et leurs activités biologiques spécifiques.

Propriétés

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914020 | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17364-16-8, 97281-38-4 | |

| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

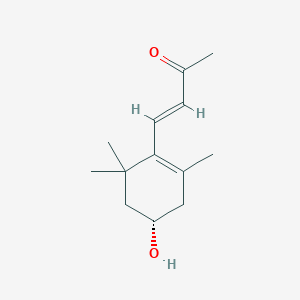

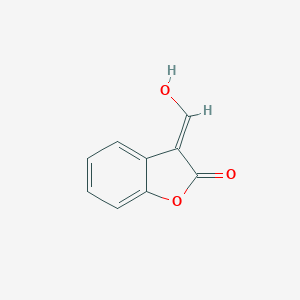

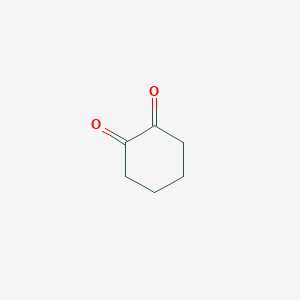

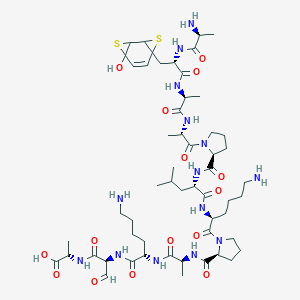

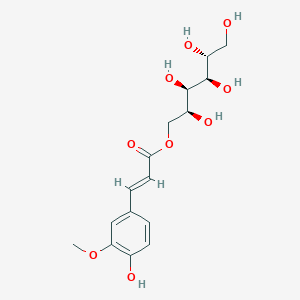

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

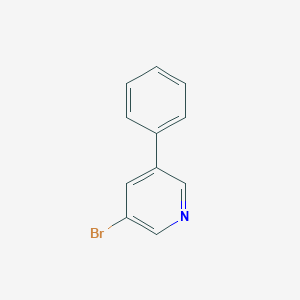

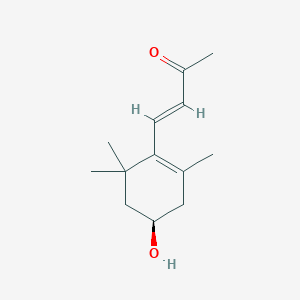

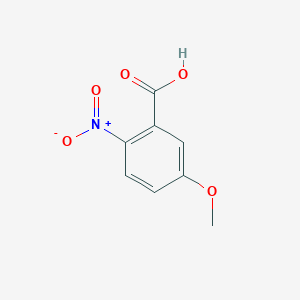

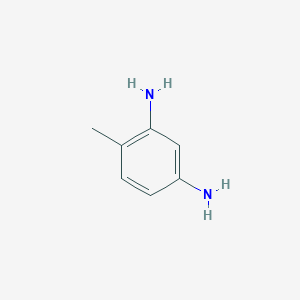

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.